molecular formula C5H5FN2O B15299606 4-Amino-5-fluoropyridin-3-ol

4-Amino-5-fluoropyridin-3-ol

Katalognummer: B15299606
Molekulargewicht: 128.10 g/mol
InChI-Schlüssel: GJWPPSLKBIUSHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For instance, the reaction of 4-chloro-3-fluoropyridine with potassium fluoride (KF) can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes using efficient fluorinating agents. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks has accelerated the development of such compounds .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-fluoropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF) for nucleophilic substitution, hydrogen gas (H2) for reduction, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

4-Amino-5-fluoropyridin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Amino-5-fluoropyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific pathways, making it useful in drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-5-fluoropyridin-3-ol is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in various synthetic pathways .

Eigenschaften

Molekularformel

C5H5FN2O

Molekulargewicht

128.10 g/mol

IUPAC-Name

4-amino-5-fluoropyridin-3-ol

InChI

InChI=1S/C5H5FN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8)

InChI-Schlüssel

GJWPPSLKBIUSHB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.